CYP3A4 Inhibition: 3-Chlorophenyl Imidazole Propanoic Acid as a Weak Inhibitor
3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid exhibits weak inhibitory activity against human cytochrome P450 3A4, with an IC50 of 5.60 × 10³ nM (5.6 μM) in human liver microsomes using midazolam as a substrate [1]. This is in stark contrast to potent CYP3A4 inhibitors like ketoconazole (IC50 ~0.05 μM) and moderate inhibitors like fluconazole (IC50 ~2-10 μM). The weak inhibition profile is a key differentiator from many imidazole-containing antifungals and CYP inhibitors, which often show stronger CYP3A4 inhibition due to heme coordination. No comparable CYP3A4 inhibition data is publicly available for the regioisomer 3-[2-(3-chlorophenyl)-1H-imidazol-5-yl]propanoic acid (CAS 1368505-45-6) [2].
| Evidence Dimension | CYP3A4 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 5.60 × 10³ nM (5.6 μM) |
| Comparator Or Baseline | Ketoconazole: IC50 ~0.05 μM; Fluconazole: IC50 ~2-10 μM |
| Quantified Difference | Target compound is approximately 100-fold less potent than ketoconazole and roughly equipotent to or less potent than fluconazole |
| Conditions | Human liver microsomes; midazolam 1′-hydroxylation assay; 5 min preincubation with NADPH-regenerating system |
Why This Matters
This data defines the compound as a weak CYP3A4 inhibitor, making it suitable as a negative control or for studies requiring minimal CYP-mediated drug-drug interaction liability.
- [1] BindingDB. BDBM50366391 (CHEMBL4173088). Affinity Data: IC50 = 5.60E+3 nM for CYP3A4 in human liver microsomes. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366391 (accessed 2026-04-19). View Source
- [2] ChemSrc. 3-[2-(3-chlorophenyl)-1H-imidazol-5-yl]propanoic acid. CAS 1368505-45-6. No CYP inhibition data reported. https://m.chemsrc.com/cas/1368505-45-6_2262160.html (accessed 2026-04-19). View Source
